molecular formula C17H18N2O2 B2795298 8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline CAS No. 1903171-24-3

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline

Cat. No.: B2795298
CAS No.: 1903171-24-3
M. Wt: 282.343
InChI Key: CMGFSFIMZRRAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline is a fascinating chemical compound with a unique structure that offers immense potential in scientific research. This compound is characterized by the presence of a cyclopropyl group, a quinolin-8-yloxy moiety, and a pyrrolidin-1-yl group, making it a captivating subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline typically involves multi-step organic synthesis. One common method includes the formation of the pyrrolidine ring followed by the introduction of the quinolin-8-yloxy group. The cyclopropyl group is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .

Scientific Research Applications

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimicrobial and anticancer activities.

    Pyrrolidine derivatives: Widely used in medicinal chemistry for their bioactive properties

Uniqueness

8-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]quinoline stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

cyclopropyl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(13-6-7-13)19-10-8-14(11-19)21-15-5-1-3-12-4-2-9-18-16(12)15/h1-5,9,13-14H,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFSFIMZRRAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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